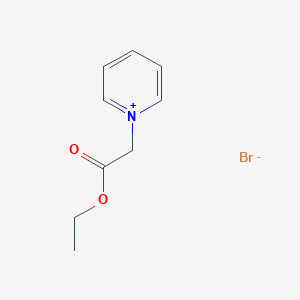

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide

概要

説明

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Reactants: 1-methylpyridine and bromoethanol

Solvent: Suitable organic solvent such as ethanol

Catalyst: Acidic catalyst for cyclization

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete reaction

化学反応の分析

Cyclopropanation Reactions

This pyridinium salt acts as a precursor for rhodium-catalyzed cyclopropanation with alkenes/alkynes :

Mechanism : Rhodium carbene intermediates facilitate [2+1] cycloaddition with unsaturated bonds .

Anion Exchange Reactions

The bromide counterion can be replaced via metathesis reactions :

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NH₄PF₆ | 1-(2-Ethoxy-2-oxoethyl)-4-(methoxycarbonyl)pyridin-1-ium hexafluorophosphate | H₂O, rt, 30 min | 79% |

| NaBF₄ | Tetrafluoroborate salt | H₂O, rt, 30 min | 69% |

Nucleophilic Substitution Reactions

The compound participates in SN2 reactions with thiols and amines under mild conditions :

Doyle-Kirmse Reaction

Under rhodium catalysis, the compound undergoes sigmatropic rearrangements with propargyl thioethers :

| Thioether | Catalyst | Product | Yield |

|---|---|---|---|

| Propargyl phenyl sulfide | Rh₂(OAc)₄ | Allyl sulfide derivative | 81% |

Key observation : Reactions proceed with full regioselectivity due to steric and electronic effects of the pyridinium ring .

Stability and Reaction Optimization

科学的研究の応用

Medicinal Chemistry

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for further exploration in drug development .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions, such as nucleophilic substitutions and cycloadditions, which are essential for constructing complex organic molecules. Researchers have utilized it to synthesize novel heterocyclic compounds that may possess unique biological activities .

Material Science

In material science, this compound is explored for its potential use in creating functional materials, such as polymers and coatings. Its ability to form stable complexes with metal ions opens avenues for developing materials with specific electronic or catalytic properties .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at certain concentrations, suggesting its potential as an antimicrobial agent .

Case Study 2: Synthesis of Heterocycles

Research documented the use of this compound in synthesizing novel heterocyclic structures via cycloaddition reactions. The resulting compounds demonstrated promising biological activity, highlighting the utility of this compound as a building block in drug discovery .

類似化合物との比較

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:

- 1-(2-Oxo-2-ethoxyethyl)pyridinium bromide

- 1-(Ethoxycarbonylmethyl)pyridinium bromide

- Pyridinium-1-acetic acid ethyl bromide

生物活性

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

- Chemical Formula : C₉H₁₂BrNO₂

- Molecular Weight : 246.11 g/mol

- Melting Point : 137–139 °C

- CAS Number : 17282-40-5

The biological activity of this compound can be attributed to its interaction with various cellular targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : It has shown effectiveness against several strains of bacteria and fungi, particularly through disruption of cell membranes.

- Inhibition of Protein Kinases : Similar compounds have been noted for their ability to inhibit mutant epidermal growth factor receptor (EGFR) kinases, which are crucial in the proliferation of cancer cells .

Antifungal Activity

Recent studies have demonstrated the antifungal potential of this compound against various strains of Candida. The minimum inhibitory concentrations (MIC) were found to range from 62.5 to 2000 µg/mL, indicating significant antifungal properties. The mechanism appears to involve interaction with ergosterol in fungal cell membranes, leading to membrane disruption .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 62.5 - 2000 | Antifungal |

Antitubercular Activity

In addition to antifungal properties, this compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis strains. The study reported MIC values ranging from 4 to 32 µg/mL for susceptible strains and up to 64 µg/mL for multidrug-resistant strains. Molecular docking studies suggest that it targets the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of the bacterium .

| Strain Type | MIC (µg/mL) | Target |

|---|---|---|

| H37Rv (susceptible) | 4 - 32 | InhA |

| MDR Strains | 16 - 64 | InhA |

Case Studies

- Antifungal Study : A study conducted on the efficacy of synthesized pyridinium compounds demonstrated that those including the ethoxy group exhibited enhanced antifungal activity against clinical isolates of Candida. The compounds were effective at disrupting ergosterol content, which is vital for fungal cell membrane integrity .

- Antitubercular Study : In a separate investigation focusing on indolizine derivatives related to pyridinium compounds, it was found that certain derivatives displayed promising anti-tubercular activity with specific molecular targets identified through docking studies. This highlights the potential for developing new treatments based on structural modifications of the pyridinium framework .

特性

IUPAC Name |

ethyl 2-pyridin-1-ium-1-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBOIFNOMWXDFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938216 | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-40-5 | |

| Record name | Pyridinium, 1-(2-ethoxy-2-oxoethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(ethoxycarbonylmethyl)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17282-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing indolizine derivatives from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide?

A1: The reaction of this compound with 2-Chloro-1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide provides a pathway for synthesizing specific indolizine derivatives, namely 3-Ethyl 1,2-Dimethyl 5-Chloroindolizine-1,2,3-Tricarboxylate and 3-Ethyl 1,2-Dimethyl 5-Bromoindolizine-1,2,3-Tricarboxylate []. Indolizines are heterocyclic compounds with a diverse range of biological activities, making them attractive targets for pharmaceutical research. This specific synthesis route offers insights into the reactivity of pyridinium salts and their potential in constructing complex heterocyclic systems.

Q2: What structural information can be obtained about the synthesized indolizine derivatives?

A2: The research elucidates the structures of the synthesized indolizine derivatives through various spectroscopic techniques. While the abstract doesn't provide specific data, we can anticipate the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) []. NMR would provide detailed information about the connectivity and environment of atoms within the molecules, while MS would confirm their molecular weight and potentially offer insights into fragmentation patterns. These structural characterizations are crucial for understanding the properties and potential applications of these novel compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。